molecular formula C15H14O2 B184503 Phenyl 3-phenylpropanoate CAS No. 726-26-1

Phenyl 3-phenylpropanoate

Cat. No.: B184503
CAS No.: 726-26-1
M. Wt: 226.27 g/mol
InChI Key: VIGODTIMSIHKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-phenylpropanoate is an aromatic ester characterized by a phenyl group attached to the oxygen atom of a 3-phenylpropanoate backbone. It is frequently utilized in organic synthesis due to its electronically activated ester group, which enhances reactivity in nucleophilic substitution reactions . This compound has been studied in contexts ranging from acaricide development to natural product chemistry. For instance, it was identified as a key intermediate in oxidative fragmentation reactions of tertiary cyclopropanols and as a major component (43.80%) in Dalbergia cochinchinensis extracts .

Properties

CAS No.

726-26-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

phenyl 3-phenylpropanoate

InChI

InChI=1S/C15H14O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

VIGODTIMSIHKSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2

Other CAS No.

726-26-1

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

Phenyl 3-phenylpropanoate can be synthesized through esterification processes, typically involving the reaction of a carboxylic acid (3-phenylpropanoic acid) with an alcohol (phenol). The general reaction can be represented as follows:

3 Phenylpropanoic Acid+PhenolPhenyl 3 phenylpropanoate+Water\text{3 Phenylpropanoic Acid}+\text{Phenol}\rightarrow \text{Phenyl 3 phenylpropanoate}+\text{Water}

This reaction can be catalyzed by various acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the equilibrium towards ester formation.

Enzymatic Reactions

Enzymatic methods have been explored for the synthesis of phenyl esters, including this compound. Lipases are commonly used due to their ability to catalyze transesterification reactions under mild conditions. For example, using lipase PS-C in a transesterification reaction with vinyl propionate as an acylating agent has shown promising results in achieving high conversions and enantiomeric excesses:

EnzymeAcylating AgentConversion (%)% ee for (S)-alcohol% ee for (R)-ester
PS-CVinyl Propionate58.910090.0
PS-CVinyl Acetate55.196.395.4

These reactions highlight the potential of enzymatic methods for producing optically pure esters, which are valuable in various applications .

Hydrolysis Reactions

This compound can undergo hydrolysis to regenerate the original carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base, leading to the formation of:

Phenyl 3 phenylpropanoate+Water3 Phenylpropanoic Acid+Phenol\text{Phenyl 3 phenylpropanoate}+\text{Water}\rightarrow \text{3 Phenylpropanoic Acid}+\text{Phenol}

The kinetics of this hydrolysis can vary based on the conditions employed, such as temperature and pH.

Mechanism of Esterification

The mechanism for the esterification process involves several steps:

  • Protonation of the Carboxylic Acid : The carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity.

  • Nucleophilic Attack : The hydroxyl group of phenol acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of Water : The tetrahedral intermediate collapses, leading to the elimination of water and formation of the ester bond.

Enzymatic Mechanism

In enzymatic reactions, lipases facilitate transesterification through a mechanism that includes:

  • Substrate Binding : The substrate binds to the active site of the enzyme.

  • Formation of Acyl-Enzyme Intermediate : The enzyme catalyzes the transfer of the acyl group from the acylating agent to form an acyl-enzyme intermediate.

  • Nucleophilic Attack by Alcohol : The alcohol then attacks this intermediate, resulting in the release of the ester product and regeneration of the enzyme .

Comparison with Similar Compounds

Substituted Aryl Esters

Several structurally related esters exhibit variations in the aryl substituent, which influence their chemical and biological properties:

Compound Key Substituent(s) Yield in Synthesis Notable Applications/Findings Reference
Phenyl 3-phenylpropanoate Phenyl (electron-deficient) 98% High reactivity in Sm(II)-mediated reactions; used in acaricide derivatives
m-Tolyl 3-phenylpropanoate m-Methylphenyl 72%–85% Moderate bioactivity against Psoroptes cuniculi
p-Nitrobenzyl 3-phenylpropanoate p-Nitrobenzyl 72%–85% Enhanced electronic activation for nucleophilic reactions
2,6-Dimethoxythis compound 2,6-Dimethoxyphenyl N/A Dominant natural product in Dalbergia cochinchinensis (43.80%)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in p-nitrobenzyl derivatives) increase electrophilicity, improving reactivity in substitution reactions .
  • Steric hindrance (e.g., m-tolyl group) reduces synthetic yields compared to phenyl derivatives .

Alkyl Esters

Alkyl esters of 3-phenylpropanoate differ in their alkyl chains, affecting lipophilicity and metabolic stability:

Compound Alkyl Group Molecular Weight Key Properties Reference
Ethyl 3-phenylpropanoate Ethyl 178.23 g/mol Classified as a fatty acid ester; detected as a metabolite
2,2,2-Trifluoroethyl 3-phenylpropanoate Trifluoroethyl 232.2 g/mol Increased lipophilicity and stability due to fluorine atoms
Methyl 3-(4-methoxyphenyl)propanoate Methyl 194.23 g/mol Lower bioactivity compared to phenyl derivatives

Key Observations :

  • Ethyl and methyl esters are more metabolically labile than aryl esters, limiting their use in prolonged bioactivity .

Acaricidal Activity

This compound derivatives are explored as acaricides. For example:

  • p-Chlorophenyl 4-phenylbutanoate: 77% yield; moderate activity against Psoroptes cuniculi .
  • Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate: Structural complexity enhances target specificity .

Natural Product Chemistry

2,6-Dimethoxythis compound is a biomarker for Dalbergia cochinchinensis, distinguishing it from related species .

Physicochemical Properties

Property This compound Ethyl 3-Phenylpropanoate 2,6-Dimethoxyphenyl Derivative
Lipophilicity (LogP) High (aryl group) Moderate High (methoxy groups)
Metabolic Stability High Low Moderate
Synthetic Accessibility Excellent Good Challenging

Q & A

Q. What are the validated synthetic routes for Phenyl 3-phenylpropanoate, and how can purity be ensured during synthesis?

Answer: Synthesis typically involves esterification of 3-phenylpropanoic acid with phenol under acid catalysis. Key steps include refluxing with sulfuric acid as a catalyst and purification via vacuum distillation. Purity verification requires gas chromatography (GC) or HPLC coupled with UV detection, as outlined in reagent testing protocols for esters . Impurity profiling should follow standardized methods for organic compounds, such as titration for residual acids and spectroscopic analysis for byproducts.

Q. How can crystallographic data for this compound be obtained, and what software is recommended for structural refinement?

Answer: Single-crystal X-ray diffraction is the gold standard. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . Experimental parameters (e.g., wavelength, temperature) must align with the compound’s stability to avoid decomposition during data collection.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Use vapor respirators and protective gloves to prevent inhalation or dermal exposure. Engineering controls like fume hoods and closed systems are mandatory, as recommended for structurally similar aromatic esters . Emergency measures include rinsing eyes with water for 15+ minutes and consulting a physician for ingestion .

Advanced Research Questions

Q. How does this compound participate in microbial degradation pathways, and what experimental models validate these mechanisms?

Answer: MetaCyc pathway data suggest degradation via β-oxidation or decarboxylation to yield intermediates like 2-hydroxypentadienoate . Isotopic labeling (e.g., 13C^{13}\text{C}-tracing) in Pseudomonas spp. cultures can track metabolic flux. LC-MS/MS is critical for identifying transient intermediates and validating enzymatic activity.

Q. What are the challenges in achieving reproducible SERS (Surface-Enhanced Raman Spectroscopy) data for this compound, and how can they be mitigated?

Answer: Substrate heterogeneity (e.g., nanoparticle aggregation) causes signal variability. Standardizing metallic substrate preparation (e.g., citrate-reduced Ag colloids) and employing multivariate data analysis (e.g., PCA) improve reproducibility . Calibration with internal standards (e.g., 4-mercaptobenzoic acid) is advised.

Q. How can computational models predict the reactivity of this compound derivatives, and what validation experiments are required?

Answer: DFT (Density Functional Theory) calculations using software like Gaussian or ORCA can simulate electrophilic substitution patterns. Experimental validation involves synthesizing derivatives (e.g., nitro- or halogen-substituted analogs) and comparing 1H^{1}\text{H}-NMR chemical shifts with predicted values. Discrepancies may indicate solvation effects unaccounted for in silico .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on the environmental persistence of this compound?

Answer:

  • Population/Problem: Aquatic ecosystems exposed to industrial effluents.
  • Intervention: Quantifying half-life under varying pH/temperature.
  • Comparison: Benchmarked against EPA-listed persistent organic pollutants.
  • Outcome: Degradation kinetics modeled via first-order rate equations.
  • Time: 6-month longitudinal microcosm experiments.
    This aligns with guidelines for ecological toxicity studies .

Q. What statistical methods resolve contradictions in reported thermodynamic properties of this compound?

Answer: Meta-analysis of existing DSC (Differential Scanning Calorimetry) data using random-effects models accounts for inter-lab variability. Outlier detection (e.g., Grubbs’ test) identifies non-conforming datasets. Experimental replication under controlled conditions (e.g., NIST-calibrated instruments) is essential .

Data Management and Reporting Standards

Q. How should raw crystallographic data for this compound be archived to meet FAIR principles?

Answer: Deposit .cif files in repositories like the Cambridge Structural Database (CSD) with metadata for experimental conditions (temperature, pressure). Include refinement logs from SHELXL to ensure reproducibility .

Q. What are best practices for presenting synthetic yield and purity data in publications?

Answer: Tabulate yields (%) alongside purification methods (e.g., column chromatography gradients). Report purity as ≥95% via dual-method validation (e.g., GC-MS and 13C^{13}\text{C}-NMR integration) . Disclose batch-to-batch variability if exceeding ±2%.

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive metal-organic frameworks (MOFs), and what characterization techniques are pivotal?

Answer: Coordination with lanthanides (e.g., Eu3+^{3+}) may yield luminescent MOFs. Characterization requires PXRD for structural integrity, BET analysis for porosity, and time-resolved fluorescence spectroscopy for quantum yield .

Q. How do substituents on the phenyl ring affect the compound’s bioavailability in pharmacokinetic studies?

Answer: Introduce electron-withdrawing groups (e.g., -NO2_2) to modulate logP values. In vitro assays (Caco-2 cell permeability) and in silico ADMET predictions (SwissADME) validate hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.